molecular formula C17H24N2O2 B3292358 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester CAS No. 877858-53-2

4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3292358
CAS No.: 877858-53-2
M. Wt: 288.4 g/mol
InChI Key: KFOIFRFPHCAQAT-UHFFFAOYSA-N
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Description

4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1281247-71-9) is a piperidine-derived compound functionalized with a cyclopropylaminomethyl group at the 4-position and a benzyl ester moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and stereochemical complexity, making it relevant in pharmaceutical and materials science research. The compound is synthesized via reductive amination between esterified intermediates (e.g., 4-carboxybenzaldehyde derivatives) and aminomethyl-piperidine precursors, as outlined in synthetic protocols involving SOCl₂/DMF and anhydrous methanol .

Properties

IUPAC Name

benzyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19-10-8-14(9-11-19)12-18-16-6-7-16/h1-5,14,16,18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIFRFPHCAQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168635
Record name Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877858-53-2
Record name Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877858-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-[(cyclopropylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with cyclopropylamine under controlled conditions to introduce the cyclopropyl group. Subsequent esterification with benzyl alcohol forms the benzyl ester moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidines or cyclopropylamines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.

Biology: In biological research, 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: This compound has potential applications in drug development. Its ability to modulate biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for industrial applications.

Mechanism of Action

The mechanism by which 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and the aminomethyl moiety can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperidine-Based Esters

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent at Piperidine Ester Group Key Functional Groups CAS/Reference
4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester 4-position Benzyl Cyclopropylaminomethyl, benzyl ester 1281247-71-9
4-[(2-Aminoacetyl)cyclopropylamino]piperidine-1-carboxylic acid benzyl ester 4-position Benzyl Cyclopropylamino-acetyl, benzyl ester 1353946-31-2
4-[(2-Aminoethyl)-cyclopropyl-amino]methyl-piperidine-1-carboxylic acid benzyl ester 4-position Benzyl Aminoethyl-cyclopropylaminomethyl 1353954-89-8
3-[(2-Aminoethyl)-cyclopropyl-amino]pyrrolidine-1-carboxylic acid benzyl ester 3-position (pyrrolidine) Benzyl Aminoethyl-cyclopropylamino, pyrrolidine Not specified
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 4-position tert-Butyl Cyclopropyl-hydroxyethylaminomethyl Not specified

Key Comparative Findings

Ester Group Stability
  • Benzyl esters (e.g., target compound) exhibit pH-dependent stability. Under acidic conditions (pH 4–6), benzyl ester bonds form efficiently but hydrolyze readily compared to tert-butyl esters , which are more stable due to steric hindrance .
  • Benzyl esters are advantageous in prodrug designs requiring enzymatic cleavage, whereas tert-butyl esters are preferred for sustained-release formulations .
Substituent Effects
  • Cyclopropylaminomethyl groups enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., ethyl or isopropyl substituents) .
  • Compounds with aminoethyl-cyclopropylamino side chains (e.g., CAS 1353954-89-8) show improved solubility in polar solvents due to hydrogen bonding from primary amines .
Stereochemical and Positional Variations
  • Piperidine derivatives (e.g., 4-position substitution) generally exhibit higher conformational rigidity than pyrrolidine analogs (e.g., 3-position substitution), affecting binding affinity in receptor-targeted applications .
  • Substitution at the 4-position of piperidine optimizes spatial orientation for interactions with hydrophobic pockets in enzyme active sites .

Biological Activity

4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.4 g/mol
  • Structural Features : The compound features a piperidine ring with a cyclopropyl group and an aminomethyl substitution, along with a benzyl ester functional group. These structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways critical for various physiological processes.
  • DNA Intercalation : There is potential for this compound to insert between DNA bases, affecting replication and transcription processes.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its anticancer potential are ongoing, with some evidence pointing towards cytotoxic effects on cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC19H26N2O4Contains a cyclopropyl group; potential enzyme inhibitor
2-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl esterC18H24N2O4Lacks a carbon compared to target; may exhibit different activity
Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl esterC18H26N2O3Contains an isopropyl group; different steric effects

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating promising anticancer properties.
  • Toxicological Profile :
    • A 90-day toxicity study in rodent models assessed the safety profile of related compounds. Observations included no significant adverse effects at lower doses, establishing a NOAEL (No Observed Adverse Effect Level) for future therapeutic development.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Piperidine Core Preparation : Start with a protected piperidine derivative (e.g., Boc-protected piperidine) to ensure regioselectivity during functionalization .
  • Cyclopropylamine Introduction : Use reductive amination or nucleophilic substitution to attach the cyclopropylaminomethyl group. For example, react a piperidine aldehyde intermediate with cyclopropylamine under hydrogenation conditions .
  • Benzyl Ester Formation : Couple the carboxyl group with benzyl alcohol via carbodiimide-mediated esterification (e.g., DCC/DMAP) .
  • Deprotection : Remove protective groups (e.g., Boc) using acidic conditions (TFA) .
    Critical Note: Monitor reaction progress with TLC or LC-MS to ensure intermediate purity.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the piperidine ring structure, cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons), and benzyl ester (aromatic protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C17_{17}H24_{24}N2_2O2_2: 300.18 g/mol).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amine N–H bonds (if present) .

Q. What functional groups dictate its chemical reactivity?

  • Methodological Answer :
  • Benzyl Ester : Susceptible to hydrolysis under acidic/basic conditions. Use controlled pH during purification to avoid degradation .
  • Cyclopropylamine : Participates in nucleophilic reactions (e.g., acylation, alkylation). React with activated esters (e.g., NHS esters) for bioconjugation .
  • Piperidine Ring : Basic nitrogen can form salts with acids (e.g., HCl), influencing solubility .

Advanced Research Questions

Q. How can coupling reactions introducing the cyclopropyl group be optimized for higher yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyclopropylamine .
  • Catalysis : Use Pd-based catalysts for cross-coupling or Cu(I) for azide-alkyne cycloaddition to attach cyclopropyl derivatives .
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions like racemization .
    Data Contradiction Alert: Some studies report higher yields with microwave-assisted synthesis vs. traditional heating .

Q. How to address discrepancies in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Standardization : Validate assay conditions (pH, temperature, buffer composition). For example, kinase inhibition assays may vary due to ATP concentration differences .
  • Structural Confirmation : Ensure compound purity (>95% by HPLC) and stereochemical consistency (e.g., chiral HPLC for enantiomers) .
  • Control Compounds : Compare with structurally validated analogs (e.g., benzyl ester vs. methyl ester derivatives) to isolate functional group effects .

Q. What strategies mitigate racemization during stereospecific synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure piperidine derivatives) .
  • Low-Temperature Reactions : Perform alkylation or acylation steps at −78°C to slow racemization kinetics .
  • Enzymatic Resolution : Employ lipases or esterases to separate enantiomers post-synthesis .

Q. How does solvent polarity affect the stability of the benzyl ester moiety?

  • Methodological Answer :
  • Polar Protic Solvents (e.g., MeOH, H2_2O) : Accelerate ester hydrolysis. Avoid prolonged storage in these solvents .
  • Non-Polar Solvents (e.g., DCM, toluene) : Enhance stability. Store intermediates in anhydrous toluene at −20°C .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to predict shelf life .

Data Analysis and Experimental Design

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyl with phenyl or naphthyl groups) .
  • Functional Group Scanning : Systematically alter the cyclopropylamine (e.g., cyclobutyl, spirocyclic amines) and ester groups .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors or proteases .

Q. What computational methods predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolism sites (e.g., ester hydrolysis, cyclopropane ring oxidation) .
  • CYP450 Binding Simulations : Model interactions with CYP3A4/2D6 isoforms to anticipate drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
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4-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester

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